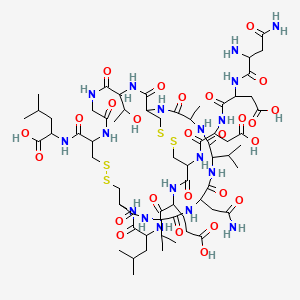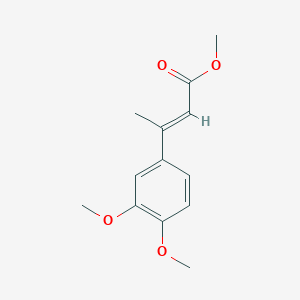
methyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is an organic compound with a molecular formula of C12H14O4 It is an ester derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with 3,4-dimethoxybenzaldehyde to form the corresponding (E)-alkene, which is then esterified with methanol.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanol.
科学研究应用
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and materials with specific properties, such as UV resistance and thermal stability.
作用机制
The mechanism of action of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl (E)-3-(4-methoxyphenyl)-2-propenoate: Similar structure but with only one methoxy group.
Ethyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(3,4-dihydroxyphenyl)-2-propenoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
methyl (E)-3-(3,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(7-13(14)17-4)10-5-6-11(15-2)12(8-10)16-3/h5-8H,1-4H3/b9-7+ |
InChI 键 |
OKAAEUGCRWIVDD-VQHVLOKHSA-N |
手性 SMILES |
C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CC(=CC(=O)OC)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


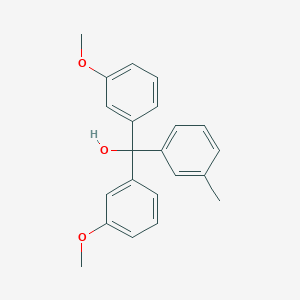
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
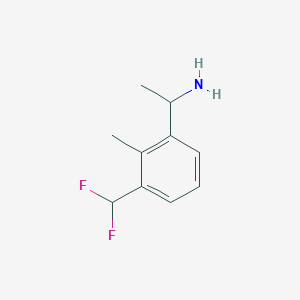

![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

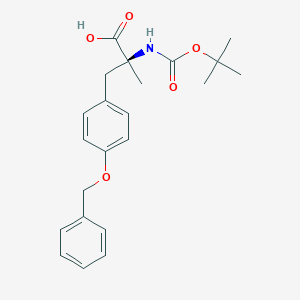
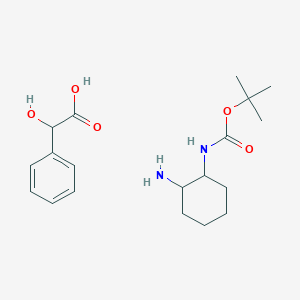
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
